2-Ethyl-1-(2-nitrothiophen-3-yl)-1h-imidazole
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Overview
Description
2-Ethyl-1-(2-nitrothiophen-3-yl)-1h-imidazole is an organic compound that features a unique combination of an imidazole ring and a nitrothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-(2-nitrothiophen-3-yl)-1h-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Nitrothiophene Moiety: The nitrothiophene group can be introduced via a nitration reaction of thiophene, followed by coupling with the imidazole ring.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or chlorinating agents.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of halogen or other electrophilic groups on the thiophene ring.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its imidazole ring which is known to interact with various biological targets.
Materials Science: The unique electronic properties of the nitrothiophene moiety make this compound a candidate for use in organic electronics and conductive polymers.
Biological Studies: The compound can be used as a probe to study the interactions of nitrothiophene derivatives with biological systems.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-(2-nitrothiophen-3-yl)-1h-imidazole would depend on its specific application. In medicinal chemistry, the imidazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The nitrothiophene moiety can also participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
- 2-Methyl-1-(2-nitrothiophen-3-yl)-1h-imidazole
- 2-Ethyl-1-(2-nitrothiophen-3-yl)-1h-pyrazole
Comparison:
- 2-Methyl-1-(2-nitrothiophen-3-yl)-1h-imidazole: This compound is similar but has a methyl group instead of an ethyl group. The slight difference in the alkyl chain length can influence the compound’s physical properties and reactivity.
- 2-Ethyl-1-(2-nitrothiophen-3-yl)-1h-pyrazole: This compound has a pyrazole ring instead of an imidazole ring. The difference in the heterocyclic ring can significantly affect the compound’s electronic properties and biological activity.
2-Ethyl-1-(2-nitrothiophen-3-yl)-1h-imidazole stands out due to its specific combination of an imidazole ring and a nitrothiophene moiety, which imparts unique electronic and chemical properties.
Properties
Molecular Formula |
C9H9N3O2S |
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Molecular Weight |
223.25 g/mol |
IUPAC Name |
2-ethyl-1-(2-nitrothiophen-3-yl)imidazole |
InChI |
InChI=1S/C9H9N3O2S/c1-2-8-10-4-5-11(8)7-3-6-15-9(7)12(13)14/h3-6H,2H2,1H3 |
InChI Key |
VMBMCYBAEXXOPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1C2=C(SC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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